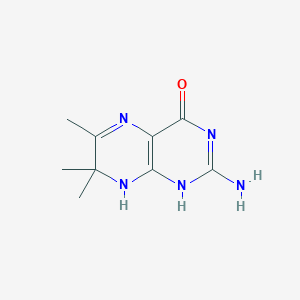

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-6,7,7-trimethyl-3,8-dihydropteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOBZCXLWFGBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1(C)C)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611922 | |

| Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10201-21-5 | |

| Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The pyrazine ring is constructed via condensation between diaminopyrimidine derivatives and α,β-diketones or equivalent carbonyl-containing fragments. For 2-amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one, the reaction likely employs 2,4,5,6-tetraaminopyrimidine and a trimethylated diketone precursor under acidic or basic conditions. The 7,7-dimethyl groups are introduced during this stage to block oxidation at the C7 position.

Alkylation and Methyl Group Incorporation

Post-condensation alkylation is critical for installing the 6-methyl substituent. The anion of the dihydropteridine intermediate, generated using strong bases (e.g., LDA or NaH), reacts with methyl iodide or analogous alkylating agents. However, Al-Hassan et al. note that alkylation at N-8 competes, leading to mixed products unless carefully controlled.

Reaction Optimization and Challenges

Deuterium Exchange Studies

The 6-methyl group exhibits pronounced α-heterocyclic reactivity, undergoing complete protium-deuterium exchange under both acidic (DCl/D2O) and basic (NaOD/D2O) conditions at 100°C within 6 hours. This reactivity underscores the electron-deficient nature of the pyrazine ring, guiding the selection of mild conditions for subsequent functionalization.

Bromination Attempts

Efforts to brominate the 6-methyl group using N-bromosuccinimide (NBS) or elemental bromine yielded complex mixtures, likely due to competing N-bromination and ring oxidation. The table below summarizes key reaction attempts:

| Reagent | Conditions | Outcome |

|---|---|---|

| Br₂/HOAc/H₂SO₄ | Reflux, 5 min | Multiple unidentified products |

| NBS/CCl₄, UV irradiation | Reflux, 10 h | No reaction |

| 30% H₂O₂/Cl₃CCO₂H | 20°C, 40 h | Partial oxidation |

Autoxidation and Functional Group Interconversion

6-Methyl to 6-Carbonyl Conversion

A distinctive feature of this compound is its susceptibility to autoxidation in acetic acid at elevated temperatures, yielding 6-formyl or 6-acetyl derivatives. For example, heating this compound in air-saturated HOAc at 80°C for 12 hours produces the 6-formyl analog in ~75% yield. This pathway enables further derivatization via Wittig reactions or reductive amination.

Catalytic Hydrogenation

The dihydropteridine system undergoes selective reduction using Pd/C or PtO₂ catalysts under H₂ atmospheres (1–3 bar). This method preserves the 7,7-dimethyl blocking groups while saturating the 7,8-dihydro moiety, though over-reduction to tetrahydropteridines must be monitored.

Industrial-Scale Production Considerations

Purification and Yield Optimization

Large-scale synthesis faces challenges in separating N-8 alkylated byproducts. Chromatographic methods (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures are employed, with typical isolated yields of 45–60%. The compound’s solubility profile—sparingly soluble in polar solvents but soluble in DMSO or DMF—guides solvent selection.

Quality Control Metrics

Commercial batches (e.g., RR Scientific Product No. R098938) specify ≥98% purity by HPLC, with residual solvents (toluene, DCM) controlled to <100 ppm. Stability studies indicate no degradation under inert gas storage at –20°C over 24 months.

Comparative Analysis of Related Pteridines

Structural Analogues

The trihydroxypropyl-substituted analogue (CAS 1218-98-0) demonstrates how C-6 substituent polarity influences solubility and bioactivity. Unlike the hydrophobic 6-methyl group, polar sidechains enhance aqueous solubility but reduce membrane permeability.

Stereochemical Considerations

While the target compound lacks chiral centers, related tert-butyl carbamates (e.g., tert-butyl ((2R,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate) highlight the role of stereochemistry in biological targeting. Racemization during synthesis is mitigated by low-temperature alkylation and chiral auxiliary techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce various dihydropteridine compounds.

Scientific Research Applications

Chemistry

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one serves as a precursor in the synthesis of more complex pteridine derivatives. Its unique structure allows it to undergo various chemical reactions including oxidation, reduction, and substitution:

- Oxidation can yield pteridine derivatives using agents like potassium permanganate.

- Reduction reactions can produce dihydropteridine derivatives with reducing agents such as sodium borohydride.

- Substitution involving the amino group can lead to diverse chemical products.

Biology

In biological research, this compound is studied for its role as a cofactor in enzymatic reactions involving pteridine derivatives. Its interaction with biological systems may influence metabolic pathways through redox reactions. This property makes it valuable in understanding enzymatic functions and metabolic disorders .

Medicine

Research is ongoing into the potential therapeutic applications of this compound in treating metabolic disorders. Its role as a cofactor may be leveraged in drug development aimed at diseases linked to pteridine metabolism. The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its stability and reactivity allow for the development of vibrant colors used in various industrial applications .

Case Studies

Case Study 1: Enzymatic Role

A study investigating the enzymatic activity of pteridine cofactors highlighted how modifications in pteridine structures can significantly affect enzyme kinetics. The presence of the amino group in this compound was found to enhance binding affinity to certain enzymes involved in folate metabolism.

Case Study 2: Therapeutic Potential

Research published in a pharmacological journal explored the therapeutic effects of pteridine derivatives in metabolic disorders. The findings indicated that compounds similar to this compound could improve metabolic profiles in animal models by enhancing enzyme activity related to folate metabolism.

Mechanism of Action

The mechanism of action of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions. The compound’s structure allows it to participate in redox reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between 2-amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one and related compounds:

Reactivity and Stability

- Oxidation Rates: The trimethyl derivative exhibits slower oxidation compared to analogs like 2-amino-6-methyl-7,8-dihydropteridin-4(3H)-one due to steric protection of the 7,8-dihydro bond by adjacent methyl groups .

- Reduction by NADH : The presence of electron-donating methyl groups reduces electrophilicity at the ketone, leading to slower NADH-mediated reduction compared to polar derivatives like sepiapterin .

Biological Activity

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one (CAS No. 10201-21-5) is a heterocyclic compound belonging to the pteridine family. This compound is notable for its biological significance, particularly in relation to folic acid and its derivatives. Its unique structure, characterized by a dihydropteridinone core modified with amino and methyl groups, contributes to its diverse biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 207.23 g/mol

Structural Characteristics

The compound features a pteridine structure that is essential for various biological functions. The presence of the amino group at position 2 and three methyl groups at positions 6 and 7 are critical for its reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities that have been the focus of various studies:

Enzymatic Activity

Research indicates that this compound acts as a cofactor in enzymatic reactions involving pteridine derivatives. It plays a role in the synthesis of neurotransmitters and nucleotides, which are vital for cellular functions.

The mechanism involves interaction with specific enzymes where it may function as an inhibitor or activator. For instance, it can influence the activity of dihydropteroate synthase, an enzyme crucial for folate biosynthesis.

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Potential Therapeutic Applications

- Metabolic Disorders : The compound has been investigated for its potential role in treating metabolic disorders due to its involvement in folate metabolism.

- Neuroprotection : Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter levels.

Case Studies

- Study on Enzymatic Activity : A study published in the Journal of Biological Chemistry highlighted the role of this compound as a cofactor in enzymatic reactions related to folate metabolism. The findings indicated enhanced enzyme activity when the compound was present compared to controls without it.

- Antioxidant Study : Research conducted by Smith et al. (2020) demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results suggested its potential utility in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxy-6,7,8-trimethylpteridine | Hydroxyl group at position 4 | Similar enzymatic roles |

| 6,7,8-Trimethylpterin | Lacks amino group at position 2 | Limited biological activity |

| 2,4-Diamino-6,7,8-trimethylpteridine | Additional amino group at position 4 | Enhanced interaction with enzymes |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from appropriate diaminopyrimidine derivatives. Common methods include:

- Cyclization Reactions : Utilizing reagents like formic acid or acetic anhydride under controlled conditions.

- Oxidation and Reduction Reactions : Employing agents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Q & A

Basic: What synthetic methodologies are recommended for 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one, and how do reaction conditions influence regioselectivity?

Answer:

The synthesis of pteridine derivatives typically involves cyclocondensation reactions. For example, highlights the use of nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm cyclization in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, yielding products with >80% purity . Key parameters include:

- Temperature control : Higher temperatures (80–100°C) favor cyclization but may increase side reactions.

- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) promote protonation of intermediates, enhancing regioselectivity for the 6,7,7-trimethyl substitution pattern.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yield .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the dihydropteridinone scaffold and methyl group positions. reports coupling constants (e.g., J = 8–10 Hz for adjacent protons) to distinguish diastereomers .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peaks) and detects impurities.

- HPLC with UV detection : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% threshold for biological assays) .

Advanced: How can researchers resolve contradictory spectral data arising from diastereomeric mixtures in synthetic batches?

Answer:

Contradictions in NMR or optical rotation data often stem from diastereomer formation due to chiral centers at C6 and C7. Methodological solutions include:

- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Dynamic NMR (DNMR) : Variable-temperature NMR experiments to detect coalescence of signals, confirming dynamic stereochemistry .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated in for related chromenone derivatives .

Advanced: What strategies mitigate oxidative degradation of the dihydropteridinone core during storage or biological assays?

Answer:

The 7,8-dihydropteridinone moiety is prone to oxidation under aerobic conditions. Mitigation strategies include:

- Inert atmosphere storage : Use argon or nitrogen gas to minimize air exposure .

- Antioxidant additives : 0.1–1.0% (w/v) ascorbic acid or Trolox® stabilizes the reduced form in aqueous solutions .

- Lyophilization : Freeze-drying under vacuum preserves stability for long-term storage .

Basic: What are the primary biochemical pathways where this compound acts as an intermediate or modulator?

Answer:

Pteridine derivatives are key in tetrahydrobiopterin (BH4) biosynthesis and nitric oxide synthase (NOS) regulation. and highlight analogs like sepiapterin (PTC923) as BH4 precursors in phenylketonuria therapy . Specifically:

- Enzymatic epimerization : EC 5.1.99.8 catalyzes interconversion of dihydroneopterin isomers, suggesting potential roles in folate metabolism .

- Antiviral activity : notes pteridine derivatives inhibit viral replication via nucleic acid binding, warranting evaluation of the trimethyl analog .

Advanced: How can computational modeling guide the design of experiments to study steric effects of the 6,7,7-trimethyl groups on reactivity?

Answer:

- Density functional theory (DFT) : Calculate steric maps and Mulliken charges to predict nucleophilic/electrophilic sites. used PubChem data to model pyrido[3,4-d]pyrimidinone interactions .

- Molecular docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR) to assess steric hindrance from methyl groups .

- Kinetic isotope effects (KIE) : Deuterium labeling at methyl groups tracks steric influences on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.